molecular formula C12H20O3 B1615764 2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate CAS No. 72257-53-5

2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate

Cat. No. B1615764
CAS RN: 72257-53-5
M. Wt: 212.28 g/mol
InChI Key: XRKZFZWIYZDOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate, also known as Menthone Glycerin Acetal (MGA), is a natural compound derived from peppermint oil. It is widely used in the fragrance and flavor industry due to its minty and cooling properties. In recent years, MGA has gained attention in scientific research for its potential therapeutic applications in various fields.

Mechanism of Action

The mechanism of action of MGA is not fully understood, but it is believed to work by inhibiting the growth of microorganisms and reducing inflammation. It may also work by modulating the immune response and reducing oxidative stress.
Biochemical and Physiological Effects:
MGA has been shown to have antioxidant properties, which may help protect against cellular damage caused by free radicals. It has also been shown to have a cooling effect on the skin, making it a popular ingredient in cosmetics and personal care products.

Advantages and Limitations for Lab Experiments

MGA has several advantages for use in lab experiments. It is a natural compound, which reduces the risk of toxicity and side effects. It is also readily available and relatively inexpensive. However, one limitation is that MGA has a short shelf life and can degrade over time, which may affect the accuracy of the results.

Future Directions

There are several future directions for research on MGA. One area of interest is its potential use in treating inflammatory bowel disease. Another area of interest is its potential use as a natural preservative in food and beverage products. Additionally, further research is needed to fully understand the mechanism of action of MGA and its potential applications in various fields.
In conclusion, 2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate Glycerin Acetal is a natural compound with potential therapeutic applications in various fields. Its synthesis method is well-established, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand its potential applications and future directions.

Scientific Research Applications

MGA has been extensively studied for its potential applications in pharmaceuticals, cosmetics, and agriculture. In pharmaceuticals, MGA has shown promising results as an antifungal and antibacterial agent. It has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and asthma.

properties

IUPAC Name

(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-8(13)14-10-7-9-5-6-12(10,4)15-11(9,2)3/h9-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKZFZWIYZDOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC1(OC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10888119
Record name 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10888119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate

CAS RN

72257-53-5
Record name 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72257-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxabicyclo(2.2.2)octan-6-ol, 1,3,3-trimethyl-, 6-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072257535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, 6-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10888119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.563
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate
Reactant of Route 2
2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate
Reactant of Route 3
Reactant of Route 3
2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate
Reactant of Route 4
2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate
Reactant of Route 5
Reactant of Route 5
2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate
Reactant of Route 6
Reactant of Route 6
2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.